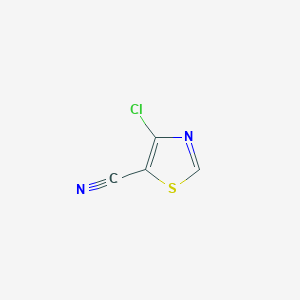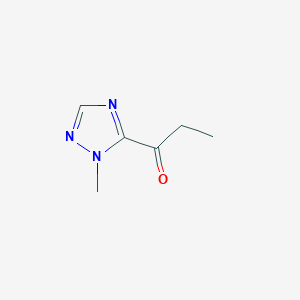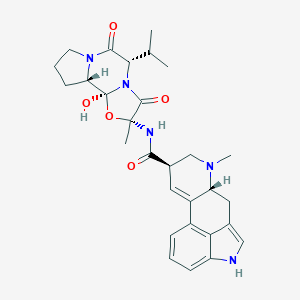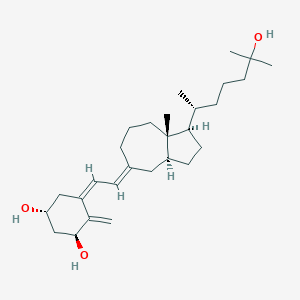
4-Chloro-5-cyanothiazole
Overview
Description
4-Chloro-5-cyanothiazole is a chemical compound with the molecular formula C4HClN2S . It is a derivative of thiazole, a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives, including 4-Chloro-5-cyanothiazole, can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-cyanothiazole consists of a five-membered aromatic ring with one sulfur atom and one nitrogen atom . The molecular weight of this compound is 110.14 g/mol .Scientific Research Applications
Physicochemical Properties
The compound has a number of physicochemical properties that make it interesting for scientific research . For example, it has a high GI absorption and is BBB permeant . It also has a number of H-bond acceptors and donors .
Pharmacokinetics
The compound is not a P-gp substrate and is an inhibitor of CYP1A2 . It is not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its skin permeation is low .
Druglikeness
The compound has a Lipinski score of 0.0, indicating it follows Lipinski’s rule of five . It also has a Ghose score of None, a Veber score of 0.0, an Egan score of 0.0, and a Muegge score of 2.0 . Its bioavailability score is 0.55 .
Safety
The compound is classified as a warning signal word . It has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
Future Directions
Mechanism of Action
Target of Action
4-Chloro-5-cyanothiazole is a thiazole derivative, a class of compounds known for their wide range of biological activities . Thiazoles are often part of a fused bicyclic core in active pharmaceutical ingredients (APIs) and contain multiple points of functionalization . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
Thiazole derivatives, in general, are known to influence a variety of biochemical pathways due to their diverse biological activities
Pharmacokinetics
An analysis of the physicochemical and pharmacokinetic properties related to ADMET was carried out for a series of novel thiazole derivatives
Result of Action
Thiazole derivatives have been associated with a number of biologically active qualities, including antiviral, antioxidant, anticonvulsant, antibacterial, antitumor, anticancer, antitubercular, anti-inflammatory, antifungal, antimicrobial, and antiproliferative activities .
properties
IUPAC Name |
4-chloro-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClN2S/c5-4-3(1-6)8-2-7-4/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBXWKKRGNMGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-cyanothiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B115159.png)



